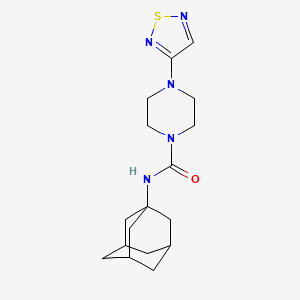

N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Description

N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by three key structural motifs:

- Adamantane core: A rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and membrane permeability .

- Piperazine-carboxamide linker: A flexible scaffold that facilitates interactions with biological targets, particularly neurotransmitter receptors .

- 1,2,5-Thiadiazole ring: A heterocycle with electron-deficient properties, contributing to hydrogen bonding and π-π stacking interactions .

Synthetic routes for analogous compounds involve cyclization of adamantane-containing thiosemicarbazides (e.g., via sulfuric acid-mediated cyclization for 1,3,4-thiadiazoles) or condensation reactions with piperazine derivatives .

Properties

IUPAC Name |

N-(1-adamantyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5OS/c23-16(22-3-1-21(2-4-22)15-11-18-24-20-15)19-17-8-12-5-13(9-17)7-14(6-12)10-17/h11-14H,1-10H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARAUNCVMNPNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is characterized by the presence of an adamantane moiety and a thiadiazole ring. The adamantane structure contributes to the compound's rigidity and potential interaction with biological targets. The thiadiazole moiety is known for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : Adamantane derivatives are used as the base structure.

- Formation of Thiosemicarbazide : The reaction of adamantane with isothiocyanate leads to the formation of thiosemicarbazides.

- Cyclization : The thiosemicarbazides undergo cyclization to yield the desired thiadiazole derivative.

The biological activity of N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer’s .

- Antiviral Activity : Derivatives of adamantane are known for their antiviral properties against influenza and HIV . The rigid structure allows these compounds to effectively bind to viral proteins.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Thiadiazole derivatives have been reported to show activity against various bacterial strains. For instance, studies indicate that similar thiadiazole compounds possess marked anti-microbial activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has indicated that adamantane derivatives may enhance the efficacy of chemotherapeutic agents by inhibiting DNA repair mechanisms in cancer cells. For example, compounds with similar structures have shown promise in targeting tyrosyl-DNA phosphodiesterase 1 (TDP1), a key enzyme involved in DNA damage repair .

Anti-inflammatory Effects

Thiadiazole derivatives have been associated with anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This property could be beneficial in treating various inflammatory conditions .

Study 1: Antiviral Efficacy

A study conducted by El-Emam et al. (2004) demonstrated that adamantane derivatives exhibit antiviral activity against HIV. The mechanism was attributed to their ability to inhibit viral entry into host cells.

Study 2: Antimicrobial Screening

In a comparative study on 1,3,4-thiadiazole derivatives, compounds similar to N-((1S,3s)-adamantan-1-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide showed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Critical Analysis :

- The target compound’s synthesis likely follows a hybrid approach: condensation of adamantane isothiocyanate with a piperazine-thiadiazole precursor, similar to methods in .

- Thiadiazole rings are less reactive than triazoles in cyclization reactions, necessitating optimized conditions (e.g., controlled pH/temperature) .

Pharmacological and Physicochemical Properties

Table 3: Comparative Bioactivity and Properties

*Inferred from structural similarity to arylpiperazines in .

Notable Findings:

- Adamantane’s rigid structure reduces conformational flexibility, which could limit off-target effects but also restrict binding to certain receptors .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps may include:

- Mannich Reaction : Combining adamantane derivatives with thiadiazole-piperazine precursors in ethanol under reflux, using formaldehyde as a bridging agent (e.g., as described for structurally related compounds in ).

- Thiadiazole Formation : Cyclization of thiosemicarbazides with sulfuric acid at room temperature ().

- Optimization : Yield and purity depend on stoichiometry (e.g., 2 mmol reactants), solvent choice (ethanol for recrystallization), and reaction duration (e.g., 12–24 hours). Impurities can arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray Crystallography : Resolves molecular geometry, chair conformations of piperazine rings, and dihedral angles (e.g., 78–80° between aromatic planes, as seen in ).

- NMR Spectroscopy : Confirms proton environments (e.g., adamantane CH₂ groups at δ ~1.7 ppm; thiadiazole protons at δ ~8–9 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Elemental Analysis : Validates purity and molecular formula .

Advanced Research Questions

Q. How can the Mannich reaction step be optimized to minimize by-products?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, pH, and reagent ratios. For example, highlights statistical methods to reduce experimental runs while capturing interactions between parameters.

- Catalyst Screening : Tertiary amines (e.g., DBU) can accelerate imine formation ().

- In Situ Monitoring : Techniques like HPLC or inline FT-IR track intermediate formation, enabling real-time adjustments .

Q. How can contradictions in reported biological activities of similar adamantane derivatives be resolved?

Discrepancies may arise from:

- Purity Differences : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay Variability : Standardize bioactivity tests (e.g., anti-inflammatory assays using COX-2 inhibition protocols, as in ).

- Structural Nuances : Compare substituent effects (e.g., trifluoromethyl vs. hydroxybenzyl groups) using SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. What role do noncovalent interactions play in stabilizing the compound’s crystal structure?

- C-H···π Interactions : Stabilize adamantane-thiadiazole stacking ().

- Hydrogen Bonding : O-H···N (piperazine) and N-H···S (thiadiazole) bonds form supramolecular chains ().

- Van der Waals Forces : Contribute to dense packing in the crystal lattice, verified via Hirshfeld surface analysis .

Q. How can computational modeling enhance understanding of this compound’s properties?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution.

- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability.

- Docking Studies : Map interactions with biological targets (e.g., NMDA receptors) to guide pharmacophore design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.